Epitulipinolide
Overview
Description
Mechanism of Action
Target of Action
Epitulipinolide is a cytotoxic sesquiterpene . It has been found to exhibit significant inhibitory effects on the proliferation of human melanoma cells A375 . Therefore, the primary target of this compound is melanoma cells.
Mode of Action
It is known to exhibit antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This antioxidative activity could be one of the mechanisms through which this compound exerts its cytotoxic effects on melanoma cells.
Biochemical Pathways
By acting as an antioxidant, this compound could potentially help restore balance in these pathways .
Result of Action
This compound has been shown to significantly inhibit the proliferation of melanoma cells . This suggests that the compound’s action results in the suppression of melanoma cell growth, potentially leading to a decrease in the size and spread of melanoma tumors.
Biochemical Analysis
Cellular Effects
Epitulipinolide has been shown to have cytotoxic activity against A375 cells It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epitulipinolide involves the extraction from the leaves of Liriodendron tulipifera. The leaves are typically subjected to methanol extraction, followed by solvent partitioning and chromatographic separation to isolate pure compounds . The specific reaction conditions for the synthesis of this compound diepoxide include the use of dichloromethane and methanol in a ratio of 30:1 .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction process from Liriodendron tulipifera leaves can be scaled up using large-scale solvent extraction and chromatographic techniques to obtain significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Epitulipinolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include this compound diepoxide and other oxidized or reduced derivatives .
Scientific Research Applications
Epitulipinolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Comparison with Similar Compounds
Anonaine: Another sesquiterpene lactone with antioxidant and anticancer properties.
Liridinine: Exhibits similar biological activities and is also isolated from Liriodendron tulipifera.
Lirinidine: Known for its antioxidant and chemopreventive properties.
Uniqueness: Epitulipinolide is unique due to its diepoxide structure, which contributes to its potent biological activities. Its ability to significantly inhibit the proliferation of melanoma cells at relatively low concentrations sets it apart from other similar compounds .
Properties
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNVKIZABMRHNR-PWCAFIOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107594 | |
Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24164-13-4 | |
Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24164-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Epitulipinolide and where is it found?
A: this compound is a sesquiterpene lactone primarily isolated from the bark of the Tulip Tree (Liriodendron tulipifera) [, , ].
Q2: What are the potential therapeutic applications of this compound?
A: Research suggests that this compound holds promise as a potential therapeutic agent for gastrointestinal diseases [, , , , ].
Q3: What other bioactive compounds are found alongside this compound in Liriodendron tulipifera?
A: Liriodendron tulipifera contains various other compounds, including Costunolide, which is often extracted alongside this compound [, , , ]. Additionally, aporphines (like (+)-Norstephalagine, (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine), coumarins (like scopoletin), sesquiterpene lactones (like this compound diepoxide), benzenoids, cyclitols, and steroids have been identified in the leaves [].
Q4: Are there any studies investigating the anticancer potential of this compound?
A: While not directly studied, research indicates that some compounds found alongside this compound in Liriodendron tulipifera, such as (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine, and this compound diepoxide, exhibit significant inhibitory effects on the proliferation of human melanoma cells (A375) [].
Q5: Has the chemical structure of this compound been elucidated?
A: Yes, the structure of this compound has been determined, confirming it as a germacrane-type sesquiterpene lactone. Studies have also investigated regio- and stereo-specific allylic oxidation reactions of this compound using selenium dioxide and t-butyl hydroperoxide [].
Q6: Are there any studies on the antioxidant properties of this compound?
A: While specific data on this compound's antioxidant activity isn't available in the provided research, several compounds isolated alongside it from Liriodendron tulipifera leaves, including aporphines, a coumarin, a sesquiterpene lactone, benzenoids, a cyclitol, and steroids, have demonstrated antioxidant activity in vitro [].
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